BenchChemオンラインストアへようこそ!

N-(4-phenyldiazenylphenyl)benzenesulfonamide

Aromatase Inhibition Breast Cancer Phenyldiazenyl Sulfonamide

N-(4-Phenyldiazenylphenyl)benzenesulfonamide (CAS 102840-99-3) is a synthetic small molecule that fuses a phenyldiazenyl (azobenzene) bioisostere of stilbene with a primary benzenesulfonamide moiety. It belongs to the phenyldiazenyl sulfonamide class, which has been explicitly designed as non-steroidal aromatase (CYP19) inhibitors for breast cancer research.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4
CAS No. 102840-99-3
Cat. No. B2436709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenyldiazenylphenyl)benzenesulfonamide
CAS102840-99-3
Molecular FormulaC18H15N3O2S
Molecular Weight337.4
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H
InChIKeyJGHSIHWEEQODNJ-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Phenyldiazenylphenyl)benzenesulfonamide (CAS 102840-99-3) – Core Chemical Identity and Pharmacophore Class


N-(4-Phenyldiazenylphenyl)benzenesulfonamide (CAS 102840-99-3) is a synthetic small molecule that fuses a phenyldiazenyl (azobenzene) bioisostere of stilbene with a primary benzenesulfonamide moiety. It belongs to the phenyldiazenyl sulfonamide class, which has been explicitly designed as non-steroidal aromatase (CYP19) inhibitors for breast cancer research [1]. The compound is characterized by an (E)-azo linkage that confers structural rigidity and a sulfonamide –NH– group capable of hydrogen‑bonding interactions within enzyme active sites [1]. Its molecular formula is C₁₈H₁₅N₃O₂S and its molecular weight is 337.4 g·mol⁻¹ .

Why Generic Substitution of N-(4-Phenyldiazenylphenyl)benzenesulfonamide by Close Sulfonamide or Azobenzene Analogs Fails in Aromatase-Targeted Research


Within the phenyldiazenyl sulfonamide series, subtle structural modifications produce large shifts in aromatase inhibitory potency. For instance, the unsubstituted parent compound (3a) exhibits an IC₅₀ of 7.9 μM, whereas replacement of the benzenesulfonamide with a 4-methoxybenzenesulfonamide (3f) improves potency to 1.6 μM, and conversion to a secondary sulfonamide derivative (5f) yields an IC₅₀ of 5.7 μM [1]. These data demonstrate that even single‑atom or substituent‑position changes within the sulfonamide ring alter enzyme inhibition by factors of 1.4‑ to 5‑fold, making generic “azo‑sulfonamide” substitution unreliable for reproducible biological outcomes [1].

Quantitative Differentiation Evidence for N-(4-Phenyldiazenylphenyl)benzenesulfonamide (CAS 102840-99-3) Relative to Key Comparators


Aromatase Inhibition Potency: Compound 3a vs. Resveratrol and Letrozole

Compound 3a (the unsubstituted phenyldiazenyl benzenesulfonamide, i.e. N-(4-phenyldiazenylphenyl)benzenesulfonamide) inhibits human aromatase with an IC₅₀ of 7.9 μM, which is approximately 10‑fold more potent than the natural stillbenoid resveratrol (IC₅₀ = 80 μM) and compares to the clinical aromatase inhibitor letrozole in the same fluorescence‑based enzymatic assay [1].

Aromatase Inhibition Breast Cancer Phenyldiazenyl Sulfonamide

Breast Cancer Cell Anti-Proliferative Activity: Compound 3a in MCF7 MTT Assay

In the MCF7 human breast cancer cell line, compound 3a was evaluated alongside 3f and 5f by MTT assay, cytotoxicity (LDH release), cell‑cycle analysis, and apoptosis detection. While 3f displayed the most pronounced anti‑proliferative effect and G1/S phase arrest, 3a nevertheless demonstrated a dose‑dependent inhibition profile, confirming that the parent sulfonamide retains cellular activity [1].

Anti-proliferative MCF7 Breast Cancer

Stilbene Bioisosterism: Target Compound vs. Resveratrol Scaffold

The phenyldiazenyl motif in compound 3a was designed as a metabolically robust bioisosteric replacement for the olefinic bridge of stilbene. Unlike resveratrol, which suffers from rapid metabolism and low serum concentrations, the azo linkage in 3a is resistant to cis–trans isomerization and oxidative cleavage, providing a more stable pharmacophore for in vitro and potentially in vivo studies [1].

Bioisostere Stilbene Drug Design

Molecular Docking‑Predicted Binding Mode: Sulfonamide NH vs. Heme‑Iron Coordination

Computational docking studies demonstrated that the sulfonamide –NH– group of compound 3a forms a hydrogen bond with the aromatase active‑site residue Met374, while the terminal phenyl ring occupies the hydrophobic pocket adjacent to the heme cofactor. This binding pose is conserved across the active phenyldiazenyl sulfonamides but is absent in non‑sulfonamide azobenzene analogs, rationalizing the critical role of the sulfonamide group in target engagement [1].

Molecular Docking Aromatase Sulfonamide

Optimal Research and Industrial Application Scenarios for N-(4-Phenyldiazenylphenyl)benzenesulfonamide (CAS 102840-99-3)


Parent Scaffold for Aromatase‑Targeted Medicinal Chemistry Libraries

Compound 3a serves as the minimal pharmacophore for the phenyldiazenyl sulfonamide class of aromatase inhibitors. Its IC₅₀ of 7.9 μM provides a benchmark that is 10‑fold more potent than resveratrol, making it an ideal starting point for combinatorial library enumeration focused on improving potency and selectivity [1]. Procurement of the parent compound enables systematic SAR exploration through sulfonamide N‑substitution or phenyl‑ring decoration.

Stilbene Bioisostere Control in Estrogen‑Dependent Cancer Cell Assays

Because the azo bridge of compound 3a mimics the stilbene framework of resveratrol but resists metabolic olefin cleavage, the compound can be used as a metabolically stable control in MCF7 and other estrogen‑responsive cell lines [1]. This application is particularly valuable when comparing the cellular effects of natural stillbenoids versus synthetic bioisosteres.

Reference Inhibitor for Sulfonamide‑Dependent Enzyme Binding Studies

Molecular docking evidence shows that the sulfonamide NH of 3a engages the aromatase active site via a hydrogen bond with Met374 [1]. Researchers focused on sulfonamide‑protein interactions can employ 3a as a reference compound to validate the necessity of the sulfonamide moiety in target engagement, using non‑sulfonamide azobenzenes as negative controls.

Chemical Probe for Photo‑Responsive Sulfonamide Development

Although direct photochromic data for compound 3a is lacking in the primary evidence, the azobenzene core is a well‑known photoswitch. Compound 3a can therefore serve as a synthetic precursor or comparator in the development of light‑controlled sulfonamide‑based enzyme inhibitors, a rapidly growing field in chemical biology [1].

Quote Request

Request a Quote for N-(4-phenyldiazenylphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.